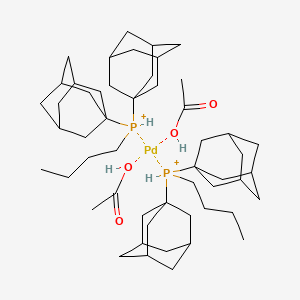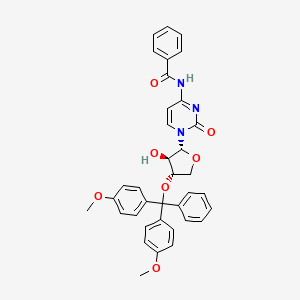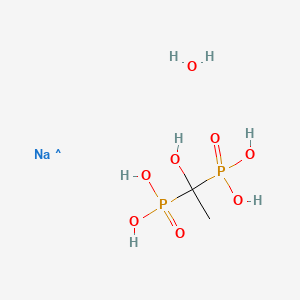
Phosphonic acid, (1-hydroxyethylidene)bis-, disodium salt, hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (1-hydroxyethylidene)bis-, disodium salt, hydrate typically involves the reaction of phosphorus trichloride with acetic acid, followed by hydrolysis. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with stringent quality control measures. The process includes the neutralization of phosphonic acid with sodium hydroxide, followed by crystallization and purification steps to obtain the disodium salt hydrate form .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, (1-hydroxyethylidene)bis-, disodium salt, hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different phosphonate derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions where its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various phosphonate derivatives, which have applications in different fields such as water treatment, detergents, and pharmaceuticals .
Applications De Recherche Scientifique
Phosphonic acid, (1-hydroxyethylidene)bis-, disodium salt, hydrate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of phosphonic acid, (1-hydroxyethylidene)bis-, disodium salt, hydrate involves its ability to bind to calcium ions, thereby inhibiting the formation of calcium-based scales and deposits. In medical applications, it reduces osteoclastic activity, preventing bone resorption and promoting bone formation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Etidronic acid: Similar in structure and function, used in similar applications.
Alendronic acid: Another bisphosphonate with a stronger effect on bone resorption inhibition.
Pamidronic acid: Used in the treatment of bone metastases and hypercalcemia.
Uniqueness
Phosphonic acid, (1-hydroxyethylidene)bis-, disodium salt, hydrate is unique due to its dual role in industrial and medical applications. Its ability to inhibit both scale formation and bone resorption makes it a versatile compound with wide-ranging uses .
Propriétés
Formule moléculaire |
C2H10NaO8P2 |
|---|---|
Poids moléculaire |
247.03 g/mol |
InChI |
InChI=1S/C2H8O7P2.Na.H2O/c1-2(3,10(4,5)6)11(7,8)9;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;1H2 |
Clé InChI |
VNQHZFJWDUFYEN-UHFFFAOYSA-N |
SMILES canonique |
CC(O)(P(=O)(O)O)P(=O)(O)O.O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,4-Dichlorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088370.png)

![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088383.png)
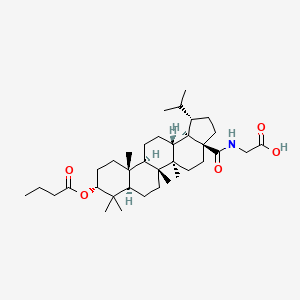

![2-[(10S)-1,5,6,8,12-pentazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-4-yl]phenol](/img/structure/B14088389.png)
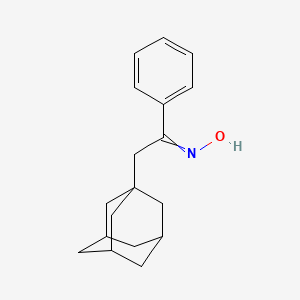
![Methyl 4-[3,9-dioxo-2-(2-phenylethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14088395.png)

![4-Methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B14088413.png)
![methyl (2R)-3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B14088422.png)
